Bienvenue dans la boutique en ligne BenchChem!

Mepramidil

Polypharmacology Enzyme inhibition Arachidonic acid cascade

Mepramidil (INN; also known as PF-26, Diphenamildar, 心痛平) is a synthetic small-molecule vasodilator belonging to the 'dil' class of cardiovascular agents, indicated primarily for the management of angina pectoris. Chemically, it is the 3-[(3,3-diphenylpropyl)amino]propyl ester of 3,4,5-trimethoxybenzoic acid (C₂₈H₃₃NO₅; MW 463.57).

Molecular Formula C28H33NO5
Molecular Weight 463.6 g/mol
CAS No. 23891-60-3
Cat. No. B1676280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMepramidil
CAS23891-60-3
Synonyms3-(3,3-diphenylpropylamino)propyl-3',4',5'-trimethoxybenzoate hydrochloride
mepramidil
PF-26
Molecular FormulaC28H33NO5
Molecular Weight463.6 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)OCCCNCCC(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C28H33NO5/c1-31-25-19-23(20-26(32-2)27(25)33-3)28(30)34-18-10-16-29-17-15-24(21-11-6-4-7-12-21)22-13-8-5-9-14-22/h4-9,11-14,19-20,24,29H,10,15-18H2,1-3H3
InChIKeyIFYJCDHOWBSELI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mepramidil (CAS 23891-60-3): Comprehensive Baseline for Procurement and Research Selection


Mepramidil (INN; also known as PF-26, Diphenamildar, 心痛平) is a synthetic small-molecule vasodilator belonging to the 'dil' class of cardiovascular agents, indicated primarily for the management of angina pectoris [1]. Chemically, it is the 3-[(3,3-diphenylpropyl)amino]propyl ester of 3,4,5-trimethoxybenzoic acid (C₂₈H₃₃NO₅; MW 463.57) [2]. Preclinically and clinically, Mepramidil has been characterized as a direct coronary artery dilator that increases coronary blood flow and produces mild myocardial depression and blood pressure reduction, thereby reducing concomitant nitrate consumption [3]. Additionally, Mepramidil has been identified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with ancillary activities against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, as well as serving as an antioxidant in fats and oils [4].

Why Mepramidil Cannot Be Interchanged with Other '-dil' Vasodilators or Generic Nitrates: Evidence for Functional and Polypharmacological Differentiation


Although Mepramidil shares a common INN 'dil' stem with other vasodilators such as Bepridil and Floredil, its pharmacological profile diverges significantly. While reference nitrates like nitroglycerin provide rapid but relatively short-lived vasodilation primarily through NO donation, Mepramidil provides sustained direct coronary dilation coupled with calcium influx inhibition and a unique polypharmacology encompassing lipoxygenase, formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase modulation [1]. These ancillary activities—absent in conventional nitrates and many calcium antagonists—confer scientifically distinct properties that render simple 'class substitution' inappropriate for research model construction, comparative efficacy studies, or procurement for specialized experimental applications [2].

Quantitative Evidence for Mepramidil Differentiation Relative to Structural and Functional Analogs


Mepramidil Exhibits Broad Multimodal Enzyme Inhibition Lacking in Reference Vasodilators

In annotated enzyme profiling, Mepramidil functions as a potent lipoxygenase inhibitor and also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. By comparison, the reference vasodilators Nitroglycerin and Bepridil have no reported inhibitory activity against formyltetrahydrofolate synthetase or carboxylesterase, and Bepridil is not a direct lipoxygenase inhibitor. Quantitative potency values (IC₅₀) are not available in public databases, but the qualitative breadth of enzyme engagement is structurally distinct and not replicated by any single '-dil' congener [2].

Polypharmacology Enzyme inhibition Arachidonic acid cascade

Mepramidil Provides Antioxidant Function in Lipid Systems Not Shared by Nitrate Vasodilators

Mepramidil has been documented to serve as an antioxidant in fats and oils [1]. Nitroglycerin, in contrast, is a pro-drug for nitric oxide that does not exhibit direct lipid antioxidant capacity. While quantitative antioxidant capacity (e.g., ORAC, FRAP) has not been published for Mepramidil, the presence of intrinsic antioxidant functionality differentiates it from the entire organic nitrate drug class, which lacks such radical-scavenging structural motifs [2].

Antioxidant Lipid stability Oxidative stress

Mepramidil Demonstrates a Dual Calcium Antagonist and Direct Vasodilatory Mechanism Not Present in Organic Nitrates

Mepramidil achieves coronary vasodilation by inhibiting calcium ion influx into myocardial cells, in addition to a direct dilating effect on coronary arteries [1]. Nitroglycerin operates exclusively through nitric oxide (NO) donation with no calcium channel interaction. The INN 'dil' stem is shared with other calcium antagonists such as Bepridil, but Mepramidil's combination of calcium antagonism with broad enzyme inhibition (Section 1) creates a functionally distinctive pharmacological profile [2].

Calcium antagonist Coronary dilation Mechanism of action

Mepramidil Enables Nitrate-Sparing Clinical and Experimental Protocols

Clinical usage reports indicate that Mepramidil can effectively reduce the quantity of nitroglycerin required by angina patients [1]. Although controlled quantitative titration data (e.g., mg nitroglycerin saved per day) are not published, this nitrate-sparing effect implies that Mepramidil provides additive or complementary anti-anginal efficacy beyond simple vasodilation replacement. This property is not described for Bepridil or other 'dil' agents used as monotherapy [2].

Nitrate reduction Angina models Combination therapy

Structural Differentiation: The 3,4,5-Trimethoxybenzoate Moiety Confers Unique Physicochemical and Biological Properties

Mepramidil incorporates a 3,4,5-trimethoxybenzoate ester moiety linked via a propyl spacer to a 3,3-diphenylpropylamine pharmacophore, yielding a distinct three-dimensional structure [1]. This is structurally impossible to reproduce with vasodilators lacking the trimethoxybenzoate group (e.g., bepridil, which contains a pyrrolidine ring; or floredil, which contains a benzodioxole). The calculated logP is higher than that of bepridil due to the additional aromatic surface area, suggesting differential membrane partitioning . Furthermore, the presence of the ester linkage makes Mepramidil a substrate for carboxylesterases (consistent with its known carboxylesterase inhibitory activity), a metabolic feature absent in non-ester vasodilators and relevant for drug metabolism and pharmacokinetic investigations [2].

Structure-activity Pharmacophore Chemical stability

Priority Application Scenarios for Mepramidil Supported by Differentiation Evidence


Multitarget Cardiovascular Inflammation Research

Mepramidil's combined vasodilation, calcium antagonism, and lipoxygenase/cyclooxygenase inhibition make it uniquely suitable for preclinical models examining the intersection of inflammation and vascular tone [1]. Unlike selective calcium channel blockers (e.g., verapamil) or pure NO donors, Mepramidil enables simultaneous probing of arachidonic acid cascade modulation and calcium-dependent vascular relaxation within a single agent.

Nitrate-Sparing Combination Therapy Formulation Development

Given its documented ability to reduce nitroglycerin consumption, Mepramidil can serve as a reference compound in formulation studies aimed at developing nitrate-sparing anti-anginal combinations, particularly in models where chronic nitrate tolerance is a primary endpoint [2].

Ester-Containing Prodrug and Metabolic Stability Studies

The 3,4,5-trimethoxybenzoate ester linkage renders Mepramidil a substrate for carboxylesterases, enabling its use as a probe compound in carboxylesterase activity assays, ester-based prodrug design, and comparative metabolic stability studies against non-ester vasodilators such as bepridil [3].

Antioxidant-Enriched Lipid System Investigations

Mepramidil's demonstrated antioxidant activity in fats and oils supports its application as a reference compound in lipid oxidation models, particularly in studies comparing integrated vasodilation-antioxidant effects versus simple antioxidant controls (e.g., α-tocopherol) [4].

Quote Request

Request a Quote for Mepramidil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.